Bromhidrato de Rimiterol

Descripción general

Descripción

Rimiterol hydrobromide is a sympathomimetic bronchodilator with selectivity for β2-adrenoceptors. It is a catecholamine, specifically erythro-(3,4-dihydroxyphenyl)-2-piperidyl-methanol hydrobromide, and is effective as a bronchodilator when administered via inhalation but not orally . Clinical studies have demonstrated that inhaled rimiterol rapidly produces effective bronchodilation with a duration of action similar to that of isoprenaline and shorter than those of salbutamol or terbutaline . It has been shown to protect athletes from exercise-induced asthma (EIA) when inhaled before exercise .

Synthesis Analysis

Molecular Structure Analysis

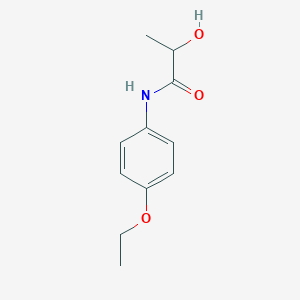

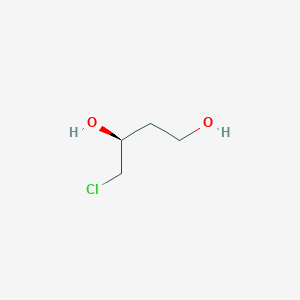

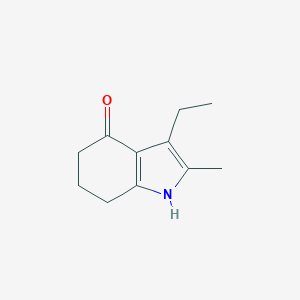

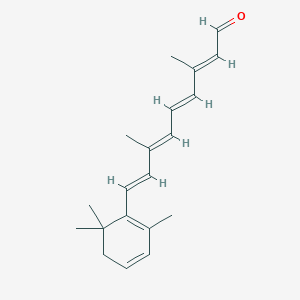

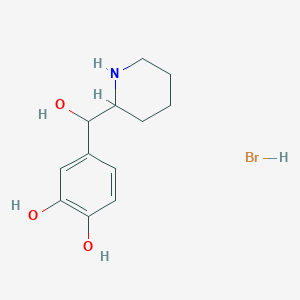

Rimiterol's molecular structure, as a catecholamine, includes two hydroxyl groups on the aromatic ring (catechol) and a piperidyl group as part of its core structure. This structure contributes to its β2-adrenoceptor selectivity and its pharmacological properties .

Chemical Reactions Analysis

Rimiterol, being a catecholamine, is a substrate for catechol-O-methyltransferase (COMT), which can metabolize it . The extraneuronal uptake and subsequent O-methylation of rimiterol have been demonstrated in guinea-pig trachealis smooth muscle cells .

Physical and Chemical Properties Analysis

Rimiterol's physical and chemical properties, such as its short half-life (< 5 min) when given intravenously and its rapid metabolism to its 3-O-methyl derivative, are important for its pharmacokinetics . It is rapidly metabolized in the lung following bronchoscopic administration, and when swallowed, 50% is excreted as rimiterol (free or conjugated) .

Case Studies and Clinical Relevance

Several studies have demonstrated the clinical efficacy of rimiterol in treating asthma. For instance, it has been shown to have a rapid, potent, and fairly well-maintained bronchodilator effect in asthmatic patients when given as an aerosol . In children with asthma, rimiterol produced effective bronchodilation with negligible cardiac stimulation . It has also been compared to salbutamol, showing similar bronchodilator effects but with a more rapid onset, making it suitable for treating intermittent asthmatic attacks and exercise-induced asthma . Additionally, rimiterol has been used to increase the dose of inhaled allergen in asthmatic subjects to investigate the induction of a late asthmatic response and its influence on nonspecific bronchial hyperresponsiveness .

Aplicaciones Científicas De Investigación

Broncodilatador

Se ha demostrado que el bromhidrato de Rimiterol tiene un efecto broncodilatador rápido, potente y bastante bien mantenido cuando se administra como aerosol . Es particularmente efectivo en el tratamiento de afecciones como el asma .

Efectos cardiovasculares

En dosis de tres (1,5 mg) y nueve (4,5 mg) veces una dosis 'de referencia' previamente reportada (0,5 mg), no hubo aumentos estadísticamente significativos en la frecuencia cardíaca ni cambios desfavorables en el electrocardiograma . Esto sugiere que el this compound tiene efectos secundarios cardiovasculares mínimos.

Saturación de oxígeno

Las pequeñas reducciones en la saturación de oxígeno arterial registradas fueron apreciablemente menores que las reportadas para los mismos pacientes después del ejercicio . Esto indica que el this compound puede tener un menor impacto en los niveles de saturación de oxígeno en comparación con el esfuerzo físico.

Tratamiento del asma grave

Los estudios preliminares sugieren que el this compound puede ser de valor en la terapia intravenosa del asma grave . Su corta vida media, su toxicidad cardiovascular relativamente baja y la falta de resistencia al Rimiterol en aerosol en pacientes que recibieron infusiones intravenosas prolongadas del fármaco, sugieren que puede ser útil en el asma grave .

Comparación con otros broncodilatadores

Las dosis en aerosol de Rimiterol (500 μg), isoprenalina (100 μg), salbutamol (100 μg) y orciprenalina (750 μg) produjeron reducciones significativas y equivalentes en la caída de la capacidad ventilatoria inducida en sujetos normales por la acetilcolina inhalada . Esto sugiere que el this compound es tan efectivo como otros broncodilatadores de uso común.

Potencial para la terapia intravenosa

El this compound tiene un potencial prometedor para la terapia intravenosa en el asma grave, con una corta vida media y baja toxicidad cardiovascular . Esto lo convierte en un posible candidato para su uso en situaciones de emergencia donde se requiere una acción rápida.

Safety and Hazards

Mecanismo De Acción

Target of Action

Rimiterol Hydrobromide primarily targets the β2-adrenoreceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial muscles of the lungs .

Mode of Action

As a selective β2-adrenoreceptor agonist, Rimiterol Hydrobromide binds to these receptors, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then lead to the relaxation of bronchial smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by Rimiterol Hydrobromide is the cAMP signaling pathway . This pathway plays a vital role in various cellular responses, including the regulation of glycogen, sugar, and lipid metabolism. By increasing cAMP levels, Rimiterol Hydrobromide can influence these metabolic processes .

Pharmacokinetics

Rimiterol Hydrobromide exhibits a short half-life of less than 5 minutes when administered intravenously . It is rapidly metabolized to its 3-O-methyl derivative . It is typically administered as an aerosol for the treatment of conditions like asthma .

Result of Action

The primary result of Rimiterol Hydrobromide’s action is the bronchodilation in patients with conditions like asthma . By relaxing the bronchial muscles, it increases airflow to the lungs, thereby alleviating symptoms such as shortness of breath . It has been shown to produce rapid and effective bronchodilation in clinical studies .

Action Environment

The efficacy and stability of Rimiterol Hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs, such as Acebutolol and Alfuzosin, can decrease the therapeutic efficacy of Rimiterol Hydrobromide . Therefore, it’s crucial to consider these factors when administering this compound.

Propiedades

IUPAC Name |

4-[hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYZEEKXUYXZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953756 | |

| Record name | 4-[Hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31842-61-2 | |

| Record name | Rimiterol Hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[Hydroxy(piperidin-2-yl)methyl]benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-(hydroxypiperidin-2-ylmethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.